![molecular formula C11H12FN3O B2552695 2-[1-(4-Fluoro-2-methylphenyl)triazol-4-yl]ethanol CAS No. 1248179-03-4](/img/structure/B2552695.png)
2-[1-(4-Fluoro-2-methylphenyl)triazol-4-yl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-[1-(4-Fluoro-2-methylphenyl)triazol-4-yl]ethanol is a derivative of 1,2,4-triazole, which is a heterocyclic compound that has garnered interest in various fields such as agricultural and medicinal chemistry due to its herbicidal and antifungal activities . The structure of this compound is characterized by the presence of a triazole ring, which is known to interact with various other functional groups to form compounds with significant biological activities.
Synthesis Analysis
The synthesis of related triazole compounds involves the generation of a carbanion from a triazole precursor, which is then condensed with carbonyl compounds to yield a variety of 2-(1H-1,2,4-triazol-1-yl)ethanols . For instance, the synthesis of a similar compound, 2-(4-Fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol, was achieved by treating 1-[2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole with sodium methoxide . This demonstrates the versatility of triazole chemistry in generating a wide range of substituted compounds.
Molecular Structure Analysis
The molecular structure of triazole derivatives is often confirmed using techniques such as X-ray diffraction, NMR spectroscopy, and elemental analysis . For example, the crystal structure of a related compound was determined to belong to the orthorhombic space group with specific bond angles and distances that contribute to the stability of the molecule through intermolecular hydrogen bonding .
Chemical Reactions Analysis
Triazole compounds can undergo various chemical reactions, including alkylation and reduction, to form secondary alcohols with potential biological activity . The alkylation reaction typically involves the introduction of an alkyl group to the triazole ring, followed by the reduction of the ketone to an alcohol. These reactions are crucial for the modification of the triazole core and the generation of new compounds with desired properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents attached to the triazole ring. These properties are essential for determining the compound's suitability for various applications, including its potential as a pharmaceutical agent. The density, crystal system, and molecular weight are some of the characteristics that are meticulously analyzed to understand the behavior of these compounds .
Applications De Recherche Scientifique
Selective Generation of (1H‐1,2,4‐Triazol‐1‐yl)methyl Carbanion and Condensation with Carbonyl Compounds
2-(1H-1,2,4-triazol-1-yl)ethanols, including compounds similar to 2-[1-(4-Fluoro-2-methylphenyl)triazol-4-yl]ethanol, have garnered attention in agricultural and medicinal chemistry due to their herbicidal and antifungal activities. A study by Lassalas et al. (2017) developed a method to access these substituted triazoles, highlighting their significance in creating diverse molecules for potential applications in disease control and agriculture Lassalas et al., 2017.
Synthesis and Crystal Structure
The synthesis and crystal structure of a related compound, showcasing the methodological advancements in generating complex structures that could be foundational for new materials or pharmaceuticals, was detailed by Liang (2009). This research underscores the importance of structural understanding in the development of new compounds with specific functions Xu Liang.
Coordination and Fluorescence in Zn2+ Probes
Research by Hendrickson et al. (2003) into the coordination and fluorescence of Zn2+ probes provides insights into the biochemical applications of triazole derivatives. Their work on the intracellular Zn2+ probe Zinquin A demonstrates the potential of triazole-based compounds in biological sensing and imaging, indicating a route for the development of diagnostic tools Hendrickson et al., 2003.
Tribological Performance and Tribochemical Analysis
The study by Yan et al. (2014) on the tribological performance and tribochemical analysis of novel borate esters, including 2-(2-(4-dodecylphenoxy)-1, 3, 6, 2-dioxazaborocan-6-yl) ethanol, highlights the application of triazole derivatives in enhancing lubricant properties. This research may lead to the development of superior lubricants for various industrial applications, showcasing the versatility of triazole compounds J. Yan et al., 2014.
Synthesis and Antimicrobial Evaluation
The synthesis and evaluation of new thiazolyl-1,2,3-triazolyl-alcohol derivatives by Jagadale et al. (2020) for their antimicrobial properties present another dimension of triazole derivatives' application. This study suggests that these compounds could be lead candidates for developing new antimicrobial agents, highlighting the potential pharmaceutical applications S. Jagadale et al., 2020.
Mécanisme D'action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 2-[1-(4-Fluoro-2-methylphenyl)triazol-4-yl]ethanol may also interact with various biological targets.
Mode of Action
It is known that similar compounds, such as 1,2,4-triazole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities . This suggests that this compound may also interact with its targets in a way that results in a variety of biological effects.
Biochemical Pathways
Similar compounds, such as 1,2,4-triazole derivatives, have been found to affect a variety of biochemical pathways . This suggests that this compound may also influence multiple biochemical pathways, leading to a range of downstream effects.
Result of Action
Similar compounds, such as 1,2,4-triazole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities . This suggests that this compound may also have a range of molecular and cellular effects.
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Safety and Hazards
While specific safety and hazard information for “2-[1-(4-Fluoro-2-methylphenyl)triazol-4-yl]ethanol” is not available, it is generally recommended to avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, avoid prolonged or repeated exposure, remove contaminated clothing and wash before reuse, and wash thoroughly after handling .
Orientations Futures
Propriétés
IUPAC Name |
2-[1-(4-fluoro-2-methylphenyl)triazol-4-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O/c1-8-6-9(12)2-3-11(8)15-7-10(4-5-16)13-14-15/h2-3,6-7,16H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOASKWRWXZWOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N2C=C(N=N2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Iodomethyl)-6-oxaspiro[3.4]octan-7-one](/img/structure/B2552612.png)
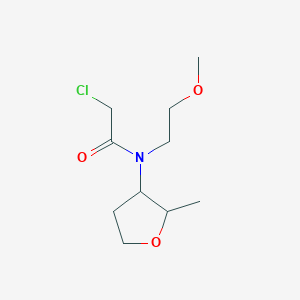

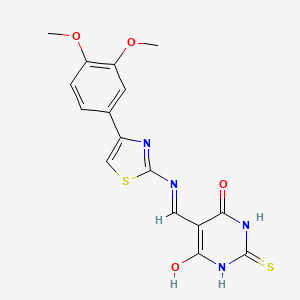


![2,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2552624.png)
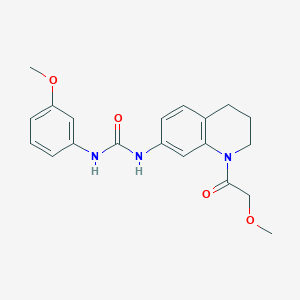
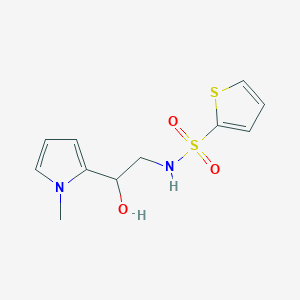
![1-(4-Methyl-[2,2'-bipyrimidin]-5-yl)ethan-1-one](/img/structure/B2552628.png)
![1-(3-Bicyclo[4.1.0]heptanyl)-2-chloroethanone](/img/structure/B2552629.png)
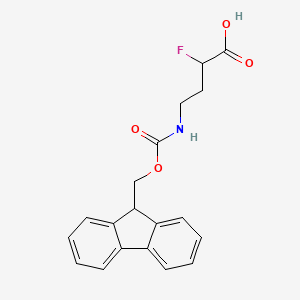
![5-(2-Ethylpiperidin-1-yl)-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B2552634.png)
